molecular formula C5H5N5O2S B13107399 Purine-2-sulfonamide CAS No. 88511-79-9

Purine-2-sulfonamide

Katalognummer: B13107399
CAS-Nummer: 88511-79-9
Molekulargewicht: 199.19 g/mol
InChI-Schlüssel: RNEYXABXOHUZGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Purine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group (-SO2NH2) attached to a heterocyclic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H-purine-2-sulfonamide typically involves the reaction of purine derivatives with sulfonyl chlorides. One common method is the reaction of 7H-purine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .

Industrial Production Methods: Industrial production of 7H-purine-2-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 7H-Purine-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7H-purine-2-sulfonamide can yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

7H-Purine-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7H-purine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7H-Purine-2-sulfonamide is unique due to its specific structure, which combines the purine ring with the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit multiple enzymes and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness .

Eigenschaften

CAS-Nummer

88511-79-9

Molekularformel

C5H5N5O2S

Molekulargewicht

199.19 g/mol

IUPAC-Name

7H-purine-2-sulfonamide

InChI

InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10)

InChI-Schlüssel

RNEYXABXOHUZGF-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.